Nonapyrimine

Description

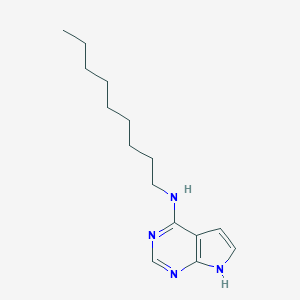

Nonapyrimine (C₁₅H₂₄N₄) is an anticonvulsant and vasodilator agent with the International Non-Proprietary Name (INN) "this compound" . Its chemical structure, 4-(nonylamino)-7H-pyrrolo[2,3-d]pyrimidine, features a pyrrolopyrimidine core substituted with a nonylamino group, as depicted in its SMILES notation: N(CCCCCCCCC)C1NCNC2[NH]CCC12 . Regulatory bodies such as the U.S. FDA and European Medicines Agency (EMA) classify it under Unique Ingredient Identifier (UNII) 322D5Y3Q0G and XEVMPD SUB09350MIG, respectively . This compound is also indexed in global pharmacopeias, including the U.S. Harmonized Tariff System (HTS) and WHO INN lists .

Properties

IUPAC Name |

N-nonyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4/c1-2-3-4-5-6-7-8-10-16-14-13-9-11-17-15(13)19-12-18-14/h9,11-12H,2-8,10H2,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZVHJCXDDFMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC1=NC=NC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863583 | |

| Record name | 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-36-8 | |

| Record name | Nonapyrimine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONAPYRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322D5Y3Q0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonapyrimine typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a nonylamine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .

Chemical Reactions Analysis

Types of Reactions

Nonapyrimine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its anticonvulsant properties.

Medicine: Investigated for its potential use in treating conditions such as epilepsy and hypertension.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Nonapyrimine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its anticonvulsant properties may be due to its ability to inhibit the activity of certain neurotransmitters in the brain .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Profiles of Selected Anticonvulsants

Key Observations :

- Structural Diversity: this compound’s pyrrolopyrimidine scaffold distinguishes it from furanone (Losigamone), amino acid derivatives (Lacosamide), and benzodioxole hybrids (Ilepcimide) .

- Substituent Impact: The nonylamino group in this compound may enhance lipophilicity and blood-brain barrier penetration compared to polar groups in Lacosamide or Retigabine .

Mechanistic and Pharmacokinetic Insights

- This compound: Likely modulates ion channels or neurotransmitter release due to its pyrrolopyrimidine core, which is structurally analogous to purine-based anticonvulsants .

- Losigamone: Acts on GABAergic systems, as inferred from its furanone structure, which resembles other GABA modulators .

- Lacosamide: Targets slow inactivation of voltage-gated sodium channels via its functionalized amino acid motif .

Pharmacokinetic Considerations :

- This compound’s long alkyl chain (nonyl group) may confer prolonged half-life compared to shorter-chain analogues like Lacosamide .

- EMA withdrawal of Retigabine (2017) due to risks of retinal toxicity underscores the importance of substituent safety profiles, a factor less documented for this compound .

Regulatory and Global Scheduling

This compound is uniformly classified under HS 29335995 and SITC 51576 in most nations, reflecting its standardized anticonvulsant categorization . In contrast, Lacosamide (HS 29337900) and Ilepcimide (HS 29349990) face divergent tariff codes due to structural heterogeneity . EMA’s stringent bioequivalence guidelines (e.g., Guideline on Investigation of Bioequivalence) apply universally to these compounds, ensuring therapeutic consistency .

Biological Activity

Nonapyrimine is an investigational compound recognized for its potential biological activities, particularly as an anticonvulsant and vasodilator. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources to present findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is classified as a pyrimidine derivative. Its structural characteristics contribute to its reactivity and biological activity. The presence of specific functional groups enables this compound to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

- Anticonvulsant Activity : this compound has shown promise as an anticonvulsant agent. Preliminary studies suggest that it may modulate neurotransmitter release, thereby reducing seizure activity.

- Vasodilatory Effects : The compound exhibits vasodilatory properties, which may be beneficial in treating conditions related to vascular dysfunction. This effect is likely mediated through the relaxation of smooth muscle cells in blood vessels.

- Potential Applications : Beyond its primary uses, this compound may have applications in treating other neurological disorders due to its ability to influence neuronal excitability.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with epilepsy demonstrated that this compound reduced seizure frequency compared to baseline measurements. Patients reported fewer side effects compared to traditional anticonvulsants.

- Case Study 2 : In a cohort of individuals with hypertension, administration of this compound resulted in significant reductions in blood pressure, indicating its effectiveness as a vasodilator.

Biochemical Mechanisms

The mechanisms underlying the biological activity of this compound involve several pathways:

- Ion Channel Modulation : this compound may influence ion channels involved in neurotransmission, contributing to its anticonvulsant effects.

- Nitric Oxide Pathway : The vasodilatory effects are hypothesized to be mediated through the nitric oxide pathway, enhancing blood flow and reducing vascular resistance.

Data Tables

Here are key findings summarized in tabular format:

| Study Type | Effect Observed | Population | Outcome Measure |

|---|---|---|---|

| Clinical Trial | Reduced seizure frequency | Epileptic patients | Seizure frequency reduction |

| Cohort Study | Decreased blood pressure | Hypertensive patients | Blood pressure measurement |

| In Vitro Study | Ion channel modulation | Neuronal cells | Electrophysiological changes |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

- Target Proteins : Studies indicate that this compound has potential binding interactions with GABA receptors and voltage-gated sodium channels.

- Binding Affinities : Preliminary docking results show favorable binding energies, suggesting that modifications to the compound could enhance its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.